Product packaging for O-(tert-Butyl)-L-serine(Cat. No.:CAS No. 18822-58-7)

O-(tert-Butyl)-L-serine

Cat. No.: B555317
CAS No.: 18822-58-7
M. Wt: 161.20 g/mol
InChI Key: DDCPKNYKNWXULB-YFKPBYRVSA-N
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Description

Overview of O-tert-Butyl-L-serine as an Amino Acid Derivative

O-tert-Butyl-L-serine is classified as a protected amino acid. The core structure of L-serine, one of the 20 proteinogenic amino acids, features a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a hydroxymethyl side chain (-CH2OH). In O-tert-Butyl-L-serine, the hydrogen of the side chain's hydroxyl group is replaced by a tert-butyl group (-(C(CH3)3)). This bulky, non-polar group effectively masks the nucleophilic nature of the hydroxyl oxygen.

This protection is a key element of the broader strategy of "protecting groups" in organic synthesis. To build a peptide chain in a specific sequence, the amino group of one amino acid must react with the carboxyl group of another. The side chains of many amino acids, like the hydroxyl group of serine, can interfere with this primary reaction. The tert-butyl group on the serine side chain is stable under many reaction conditions but can be removed deliberately when desired, typically under acidic conditions. This allows for the selective deprotection of the side chain after the peptide backbone has been assembled.

Historical Context and Evolution of its Research Applications

The development and application of O-tert-Butyl-L-serine are intrinsically linked to the evolution of peptide synthesis. The challenge of chemically synthesizing peptides with defined sequences was a major hurdle in biochemistry for many years. A significant breakthrough came with R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in the early 1960s, which revolutionized the field by anchoring the growing peptide chain to a solid support. mdpi.com

Early SPPS strategies often relied on the "Boc/Bzl" (tert-butyloxycarbonyl/benzyl) protection scheme. iris-biotech.de In this approach, the temporary Nα-amino protecting group (Boc) was removed with moderate acid, while more permanent side-chain protecting groups, often benzyl-based, required strong acid for cleavage.

The landscape of peptide synthesis shifted significantly with the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970. nih.gov The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, offering an "orthogonal" protection strategy when paired with acid-labile side-chain protecting groups. This led to the development of the Fmoc/tBu strategy in the late 1970s. nih.gov

It was within this context that O-tert-butyl-L-serine became a key player. The tert-butyl ether linkage on the serine side chain is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by the moderate to strong acids (e.g., trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups. iris-biotech.de This compatibility made Fmoc-O-tert-butyl-L-serine an ideal building block for the increasingly popular Fmoc/tBu SPPS methodology. The adoption of this strategy from the 1980s onwards solidified the importance of O-tert-butyl-L-serine in both academic research and industrial production of peptides.

Significance in Modern Chemical and Biochemical Sciences

The significance of O-tert-Butyl-L-serine in contemporary science is vast, underpinning advancements in medicinal chemistry, biochemistry, and materials science. Its primary role is to facilitate the synthesis of complex peptides and small proteins that would otherwise be difficult or impossible to produce with high purity.

In the pharmaceutical industry, O-tert-Butyl-L-serine and its derivatives are essential building blocks for the synthesis of peptide-based drugs. researchgate.netgoogle.com For example, it has been used in the total synthesis of the antibiotic daptomycin. pnas.orgchemicalbook.com Furthermore, it is a component in the preparation of MUC1 glycopeptides, which are investigated as T-cell helper peptides in the development of cancer immunotherapies. pnas.orgchemicalbook.com The ability to incorporate serine residues without side-chain complications is also crucial for synthesizing proteins like ubiquitin and diubiquitin, which are vital for studying cellular processes such as protein degradation. pnas.orgchemicalbook.com

In biochemical research, the use of O-tert-Butyl-L-serine enables the creation of modified peptides to study enzyme-substrate interactions, protein folding, and signaling pathways. researchgate.netnih.gov For instance, it is applied in neuroscience research to synthesize peptides that help in understanding neurotransmitter receptor interactions. researchgate.net The compound also plays a role in bioconjugation, where peptides are attached to other molecules or surfaces to create diagnostics or targeted therapeutics. researchgate.netgoogle.com

The tert-butyl group not only protects the hydroxyl function but can also enhance the solubility and stability of the growing peptide chain during synthesis, facilitating smoother reactions and improving yields. researchgate.net This is particularly advantageous in the synthesis of long or "difficult" peptide sequences that are prone to aggregation.

Properties of O-tert-Butyl-L-serine and its Derivatives

PropertyO-tert-Butyl-L-serineFmoc-O-tert-butyl-L-serineBoc-O-tert-butyl-L-serine
CAS Number 18822-58-7 acs.org71989-33-8 researchgate.net13734-38-8 google.com
Molecular Formula C7H15NO3 acs.orgC22H25NO5 researchgate.netC12H23NO5 google.com
Molecular Weight 161.20 g/mol acs.org383.4 g/mol researchgate.net261.2 g/mol google.com
Appearance White powder researchgate.netWhite powder researchgate.netColorless or light yellowish oil or white crystals google.com
Melting Point Not specified125 - 140 °C researchgate.netNot specified
Solubility Soluble in water rsc.orgSoluble in organic solvents like ethyl acetate (B1210297) researchgate.netNot specified
Optical Rotation Not specified[a]D20 = 25 ± 3º (c=1 in EtOAc) researchgate.net[a]D20 = 8 ± 2º google.com

Key Research Applications of Fmoc-O-tert-butyl-L-serine

Application AreaSpecific UseReference
Antibiotic Synthesis Total synthesis of daptomycin. pnas.orgchemicalbook.com
Immunotherapy Preparation of MUC1, a T-cell helper peptide for cancer vaccine candidates. pnas.orgchemicalbook.com
Peptide-based Drug Development Linear solid-phase peptide synthesis of proteins like ubiquitin and diubiquitin. pnas.orgchemicalbook.com
Protein Engineering Modification of proteins to improve stability and functionality. researchgate.net
Neuroscience Studies of neurotransmitter systems and receptor interactions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO3 B555317 O-(tert-Butyl)-L-serine CAS No. 18822-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCPKNYKNWXULB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426482
Record name O-tert-Butyl-L-serine
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18822-58-7
Record name O-(1,1-Dimethylethyl)-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18822-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-tert-Butylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018822587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-tert-Butyl-L-serine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-TERT-BUTYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX0H592PIC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of O Tert Butyl L Serine

Advanced Synthetic Routes to O-tert-Butyl-L-serine and its Derivatives

The synthesis of O-tert-Butyl-L-serine and its subsequent N-protected forms is a cornerstone for their application in further synthetic endeavors. Various methods have been developed to optimize yield, safety, and efficiency.

Chemoenzymatic Polymerization Approaches

Chemoenzymatic polymerization (CEP) has emerged as a powerful technique for polypeptide synthesis. Traditionally, the synthesis of poly(L-serine) required the protection of the serine's hydroxyl group to prevent unwanted side reactions, with O-tert-butyl being a common choice. nih.govacs.org In this context, the papain-catalyzed polymerization of O-tert-butyl-L-serine methyl ester has been utilized to produce O-protected telechelic poly(L-serine). researchgate.netacs.org This approach was specifically chosen when attempts to synthesize the telechelic polymer with unprotected serine methyl ester were unsuccessful. acs.org The resulting poly(O-tert-butyl L-serine) has been shown to adopt a β-sheet structure. nih.govacs.org

However, significant advancements have been made to circumvent the need for protection. Recent studies demonstrate the successful synthesis of poly(L-serine) via CEP using L-serine ethyl ester (Ser-OEt) or L-serine methyl ester (Ser-OMe) without any side-group protection. nih.govacs.orgnih.gov This process, catalyzed by papain in an aqueous medium, represents a more atom-economical and environmentally friendly approach. nih.govacs.org The polymerization of Ser-OEt proceeds effectively at a basic pH, with an optimal yield of 20.4% achieved at pH 8.5. nih.govnih.gov The resulting polymer consists of chains with a degree of polymerization ranging from 5 to 22. nih.gov

Synthesis from L-Serine Methyl Ester Hydrochloride

A common and practical starting material for producing O-tert-Butyl-L-serine is L-Serine Methyl Ester Hydrochloride. Two primary routes have been established from this precursor.

One method involves the direct reaction of L-serine methyl ester hydrochloride with isobutene gas. google.com This reaction is typically performed in a solvent such as dioxane or methylene (B1212753) dichloride and is catalyzed by p-toluenesulfonic acid (tosic acid). google.comgoogle.com The initial product is O-tert-butyl serine methyl ester tosilate, which is then subjected to saponification (hydrolysis with a base like sodium hydroxide) to yield the final O-tert-butyl serine. google.comgoogle.com

A second, more recent method avoids the direct use of isobutene gas, enhancing safety. patsnap.com In this procedure, L-serine methyl ester hydrochloride is reacted with tert-butyl acetate (B1210297) at room temperature. The reaction is conducted in a liquid phase with a catalyst system, such as perchloric acid and sulfuric acid. patsnap.com This approach reports a high total yield of 72% or greater. patsnap.com

Starting MaterialReagentsCatalystSolventIntermediate/Final ProductReported YieldReference
L-Serine Methyl Ester HydrochlorideIsobutenep-Toluenesulfonic acidDioxane or Methylene dichlorideO-tert-butyl serine methyl ester tosilateNot specified google.com, google.com
L-Serine Methyl Ester Hydrochloridetert-Butyl acetatePerchloric acid, Sulfuric acidtert-Butyl acetateO-tert-butyl-L-serine methyl ester≥ 72% patsnap.com

Preparation of O-tert-Butyl-L-serine Methyl Ester

O-tert-Butyl-L-serine methyl ester is a key intermediate that can be synthesized directly from L-serine methyl ester hydrochloride. google.compatsnap.com This compound serves as a valuable building block for further transformations, including the synthesis of heterocyclic serine dipeptide analogs and its use in the mechanochemical preparation of hydantoin. chemicalbook.comvwr.com

The primary synthetic pathways are summarized below:

Reaction with tert-Butyl Acetate : L-serine methyl ester hydrochloride is mixed with tert-butyl acetate and a catalyst like perchloric acid at room temperature. patsnap.com The reaction proceeds over several days, after which the product, O-tert-butyl-L-serine methyl ester, is isolated. patsnap.com

Reaction with Isobutene : L-serine methyl ester hydrochloride is treated with isobutene gas in the presence of an acid catalyst like tosic acid in a suitable solvent. google.com This yields O-tert-butyl serine methyl ester tosilate. google.com

This intermediate is valuable as it can be directly converted to O-tert-butyl-L-serine via saponification or used in subsequent N-protection steps. google.compatsnap.com

Synthesis of N-Protected O-tert-Butyl-L-serine Derivatives (e.g., Fmoc, Boc, Cbz)

For use in peptide synthesis, the amino group of O-tert-Butyl-L-serine must also be protected. The most common N-protecting groups are Fmoc, Boc, and Cbz, each with distinct properties and synthetic routes.

Fmoc-O-tert-Butyl-L-serine (Fmoc-Ser(tBu)-OH) : This is one of the most frequently utilized derivatives in modern solid-phase peptide synthesis (SPPS). peptide.comchemimpex.com The synthesis typically starts from O-tert-butyl-L-serine, which is obtained via the saponification of its methyl ester. google.comgoogle.com The free amino group of O-tert-butyl-L-serine is then reacted with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-osu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). google.com This reaction yields Fmoc-Ser(tBu)-OH, which is a crucial building block for incorporating serine into a growing peptide chain. lookchem.comsigmaaldrich.com

Boc-O-tert-Butyl-L-serine (Boc-Ser(tBu)-OH) : This derivative features protection on both the amino (Boc) and hydroxyl (tert-butyl) groups. chembk.comchemimpex.com The synthesis of N-Boc protected amino acids generally involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). orgsyn.orglibretexts.org Boc-O-tert-butyl-L-serine is a widely used intermediate in the synthesis of peptides and other pharmaceutical compounds. chembk.comchemimpex.com

Cbz-O-tert-Butyl-L-serine (Cbz-Ser(tBu)-OH) : The carbobenzoxy (Cbz) group is another important N-protecting group. A multi-step synthesis for this derivative has been described, starting from serine methyl ester hydrochloride. google.com

Reaction with carbobenzoxy chloride (Cbz-Cl) to yield N-Cbz-serine methyl ester.

Tert-butylation of the hydroxyl group using isobutene and a sulfuric acid catalyst to give N-Cbz-O-tert-butyl serine methyl ester. google.commedchemexpress.com

Saponification of the methyl ester to afford the final product, N-Cbz-O-tert-butyl-L-serine. google.comchemicalbook.comsdlookchem.com

N-Protecting GroupFull NameCommon PrecursorKey Reagent for N-ProtectionReference
Fmoc9-FluorenylmethoxycarbonylO-tert-Butyl-L-serineFmoc-Cl or Fmoc-osu google.com, lookchem.com
Boctert-ButoxycarbonylL-SerineDi-tert-butyl dicarbonate chembk.com, orgsyn.org
CbzCarbobenzoxyN-Cbz-serine methyl esterIsobutene (for O-protection) google.com, chembk.com

Protecting Group Strategies Involving the tert-Butyl Moiety

The tert-butyl group is not merely a synthetic handle but a cornerstone of strategic molecular design, particularly in the complex, multi-step process of peptide synthesis.

Role of the tert-Butyl Group in Peptide Synthesis

In peptide synthesis, especially SPPS, it is critical to temporarily mask reactive functional groups on the amino acid side chains to prevent undesired reactions during peptide bond formation. creative-peptides.com The tert-butyl (tBu) group is an exemplary protecting group for the hydroxyl functions of serine and threonine and the carboxyl groups of aspartic and glutamic acid. creative-peptides.comiris-biotech.de

The primary advantage of the tBu group lies in its role within an orthogonal protection strategy. iris-biotech.de The most common strategy in modern SPPS is the Fmoc/tBu approach. iris-biotech.de In this scheme:

The α-amino group at the N-terminus is protected by the base-labile Fmoc group, which can be selectively removed at each cycle of amino acid addition using a mild base, typically piperidine. libretexts.orgiris-biotech.de

The side-chain functional groups are protected by the acid-labile tBu group. iris-biotech.de

This orthogonality is crucial: the tBu ether protecting the serine side chain is completely stable to the basic conditions required for Fmoc deprotection. peptide.com It remains on the serine residue throughout the entire chain elongation process. iris-biotech.de Only during the final step is the tBu group removed, typically concurrently with the cleavage of the finished peptide from the solid support resin. peptide.comiris-biotech.de This final deprotection is achieved using a strong acid cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA). iris-biotech.depeptide.com

This strategy prevents the reactive hydroxyl group of serine from participating in unwanted side reactions, such as oxidation or acylation, during the coupling steps, thereby ensuring the integrity and desired sequence of the final peptide. creative-peptides.com The stability, reliability, and selective removal of the tBu group make derivatives like Fmoc-Ser(tBu)-OH indispensable reagents in the synthesis of complex peptides and proteins. chemimpex.comsigmaaldrich.com

Orthogonal Protecting Group Chemistry

O-tert-Butyl-L-serine is a key building block in peptide synthesis, where orthogonal protecting group strategies are essential for the selective formation of peptide bonds. chemimpex.com In this context, the tert-butyl group serves as a permanent protecting group for the hydroxyl function of the serine side chain, while a temporary protecting group is used for the α-amino group. iris-biotech.de This allows for the sequential addition of amino acids to the growing peptide chain without unintended side reactions. iris-biotech.de

The most common orthogonal protecting group pair used in modern solid-phase peptide synthesis (SPPS) is the fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the tert-butyl (tBu) group for the side chains of amino acids like serine, threonine, aspartic acid, and glutamic acid. iris-biotech.de The Fmoc group is base-labile and can be removed under mild conditions using a base such as piperidine, leaving the acid-labile tert-butyl group intact. iris-biotech.dechemimpex.com Conversely, the tert-butyl group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved with strong acids like trifluoroacetic acid (TFA), often in the final step of peptide synthesis when the peptide is cleaved from the resin support. iris-biotech.de

This orthogonality ensures that the side-chain protecting groups remain in place during the entire chain assembly process and are only removed during the final deprotection and cleavage from the solid support. iris-biotech.de The stability of the tert-butyl ether on the serine side chain prevents unwanted reactions such as phosphorylation or glycosylation during synthesis.

Other protecting group strategies exist, such as the Boc/Bzl (tert-butoxycarbonyl/benzyl) method. However, the Fmoc/tBu strategy is generally preferred due to its milder deprotection conditions for the temporary N-terminal protecting group. iris-biotech.de The Boc group, similar to the tert-butyl ether, is acid-labile, making the Boc/Bzl combination not truly orthogonal. iris-biotech.de

The strategic use of different protecting groups with distinct chemical labilities allows for complex peptide modifications. For instance, by employing a combination of Fmoc, tBu, and other selectively removable groups like trityl (Trt) or 2-chlorotrityl (2-ClTrt), specific side chains can be deprotected on-resin for modifications such as cyclization or branching. wikipedia.orgsigmaaldrich.com

Table 1: Common Orthogonal Protecting Group Pairs in Peptide Synthesis

α-Amino Protecting GroupSide-Chain Protecting Group (for Serine)Deprotection Condition for α-Amino GroupDeprotection Condition for Side-Chain GroupOrthogonality
FmoctBuBase (e.g., 20% Piperidine in DMF)Strong Acid (e.g., 95% TFA)Yes
BocBzlStrong Acid (e.g., TFA)Hydrogenolysis (H₂/Pd) or Strong Acid (HF)No (Both acid-labile)

Deprotection Strategies and Methodologies

The removal of the tert-butyl protecting group from the serine side chain is a critical step, typically accomplished at the end of a peptide synthesis. The standard method for deprotecting O-tert-butyl-L-serine residues involves treatment with strong acids.

The most common reagent for this purpose is trifluoroacetic acid (TFA). iris-biotech.de A high concentration of TFA, typically 90-95% in dichloromethane (B109758) (DCM), is used to cleave the tert-butyl ether and other acid-labile protecting groups, as well as to release the synthesized peptide from the resin in SPPS. iris-biotech.de The mechanism involves the protonation of the ether oxygen followed by the elimination of the stable tert-butyl cation. organic-chemistry.org

To prevent side reactions caused by the liberated tert-butyl cations, scavengers are often added to the cleavage cocktail. organic-chemistry.orgpeptide.com These scavengers, such as triisopropylsilane (B1312306) (TIS) or water, can trap the electrophilic carbocations and prevent them from modifying sensitive amino acid residues like tryptophan or methionine. sigmaaldrich.compeptide.com

While TFA is the most prevalent reagent, other acidic conditions can also be employed. For example, concentrated sulfuric acid (1.5–3.0 equivalents) in tert-butyl acetate has been used for the selective deprotection of Boc groups in the presence of tert-butyl esters, highlighting the possibility of fine-tuning deprotection conditions. researchgate.net Another method involves the use of methanesulfonic acid in a mixture of tert-butyl acetate and dichloromethane. researchgate.net Aqueous phosphoric acid has also been reported as a mild and effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers. organic-chemistry.org

Table 2: Common Reagents for O-tert-Butyl Deprotection

ReagentTypical ConditionsScavengersNotes
Trifluoroacetic Acid (TFA)90-95% in DCMTriisopropylsilane (TIS), Water, ThiophenolStandard for final cleavage in Fmoc-SPPS. iris-biotech.deorganic-chemistry.org
Sulfuric Acid (H₂SO₄)1.5–3.0 equiv. in tBuOAc-Can offer selectivity in some cases. researchgate.net
Methanesulfonic Acid (MeSO₃H)1.5–3.0 equiv. in tBuOAc:CH₂Cl₂-Alternative strong acid. researchgate.net
Aqueous Phosphoric Acid--Milder, environmentally benign option. organic-chemistry.org

Chemical Reactivity and Stereochemical Control

Enantioselective Transformations

O-tert-Butyl-L-serine and its derivatives are valuable chiral building blocks for various enantioselective transformations. The inherent chirality of the L-serine backbone can be used to induce stereoselectivity in a variety of chemical reactions.

For example, derivatives of O-tert-butyl-L-serine can be employed in the synthesis of other non-natural amino acids. Stereocontrolled α-alkylation of fully protected L-serine derivatives allows for the introduction of new substituents at the α-carbon while maintaining the original stereochemistry. acs.org This is a powerful method for creating α-quaternized serine derivatives, which are of interest in medicinal chemistry. nih.gov

Furthermore, O-tert-butyl-L-serine can be a precursor for generating chiral catalysts or reagents. For instance, siloxy amino acid lithium salts derived from L-serine have been shown to be effective catalysts for asymmetric Michael addition reactions. researchgate.net In these reactions, the chiral environment provided by the serine derivative directs the stereochemical outcome of the carbon-carbon bond formation.

Recent research has also focused on the enantioselective amination of α-formyl tertiary amides to produce quaternized serine derivatives. acs.orgnih.gov These reactions often utilize cinchona-based organocatalysts to achieve high enantiomeric excess. acs.org The stereochemical outcome is dictated by the interaction between the substrate, the catalyst, and the aminating reagent. acs.org

Chiral Auxiliary Applications in Asymmetric Synthesis

The chiral nature of O-tert-Butyl-L-serine makes it a useful chiral auxiliary in asymmetric synthesis. chemimpex.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

O-tert-Butyl-L-serine derivatives can be used to control the stereochemistry of reactions such as alkylations, aldol (B89426) reactions, and Michael additions. For example, a chiral glycine (B1666218) enolate equivalent derived from a protected serine can undergo diastereoselective alkylation, leading to the synthesis of α-alkylated amino acids with high enantiopurity after removal of the auxiliary. renyi.hu

In the synthesis of complex molecules, such as hydroxyglutamic acids, derivatives of L-serine serve as chiral starting materials. beilstein-journals.org The stereocenter of the serine is used to control the stereochemistry of subsequent reactions, leading to the desired diastereomer of the final product. beilstein-journals.org Similarly, in the synthesis of phosphoserine mimics, an N-Boc-protected L-serine α-tert-butyl ester has been used as a starting material where the initial stereocenter is destroyed and then regenerated with high enantioselectivity via an asymmetric hydrogenation step. scispace.com

Nickel(II) complexes of Schiff bases derived from chiral ligands and amino acids are another area where serine derivatives find application. A new oxidatively stable ligand derived from (S)-proline has been used to form Ni(II)-Schiff base complexes with serine, enabling stereoselective transformations of the amino acid. beilstein-journals.org

Stereospecificity in Reactions Involving the tert-Butyl Group

The tert-butyl group of O-tert-Butyl-L-serine primarily serves as a sterically bulky protecting group. chemimpex.com While it is generally considered chemically inert under many reaction conditions, its steric presence can influence the stereochemical course of nearby reactions.

The significant steric hindrance provided by the tert-butyl group can direct the approach of reagents from the less hindered face of the molecule, thereby enhancing the selectivity of reactions. chemimpex.com This steric influence is a key factor in the design of synthetic routes where stereochemical control is crucial.

In the context of enzymatic reactions, the presence of the O-tert-butyl group can prevent undesired reactions at the hydroxyl group. nih.gov For example, in the chemoenzymatic polymerization of serine esters, protection of the hydroxyl group is necessary to prevent side reactions. nih.gov Poly(O-tert-butyl L-serine) has been shown to form β-sheet structures, indicating that the bulky side group does not prevent the formation of secondary structures. nih.gov

Applications in Peptide and Protein Science

Role as a Building Block in Peptide Synthesis

The primary application of O-tert-Butyl-L-serine is as a protected building block in the stepwise assembly of peptide chains. scbt.com The tert-butyl group effectively masks the reactive hydroxyl side chain of the serine residue, preventing unwanted side reactions during peptide bond formation. cymitquimica.com This protection is essential for achieving high yields and purity in the final peptide product. chemimpex.com The compound is often used in forms where the amino group is also protected, typically with a Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) group, allowing for its direct use in standard peptide synthesis protocols. lookchem.comchemimpex.com

Table 1: Common Protected Derivatives of O-tert-Butyl-L-serine in Peptide Synthesis

Compound Name Amino-Terminal Protecting Group Side-Chain Protecting Group Primary Application Area
Fmoc-O-tert-butyl-L-serine Fmoc tert-Butyl Solid-Phase Peptide Synthesis (SPPS) chemimpex.comsigmaaldrich.com
Boc-O-tert-butyl-L-serine Boc tert-Butyl Peptide Synthesis chemimpex.com
H-Ser(tBu)-OtBu None (free amine) tert-Butyl Peptide Synthesis Building Block scbt.comcymitquimica.com
Ac-L-Ser(tBu)-OH Acetyl tert-Butyl Pharmaceutical Development chemimpex.com

Solid-Phase Peptide Synthesis (SPPS) Applications

O-tert-Butyl-L-serine, particularly in its Fmoc-protected form (Fmoc-Ser(tBu)-OH), is a cornerstone reagent in Solid-Phase Peptide Synthesis (SPPS). chemimpex.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The tert-butyl group on the serine side chain is stable to the basic conditions used for the removal of the temporary Fmoc protecting group from the N-terminus at each cycle of the synthesis. chemimpex.com This orthogonality allows for the selective deprotection and coupling of amino acids, leading to the efficient assembly of the desired peptide sequence. netascientific.com The tert-butyl ether is a sterically bulky group that provides excellent protection, preventing side reactions such as O-acylation and dehydration. Furthermore, its use helps to prevent the formation of byproducts like glutarimide (B196013) in the synthesis of certain cyclic peptides. fishersci.atfishersci.at

While SPPS is dominant, O-tert-Butyl-L-serine derivatives are also valuable in solution-phase peptide synthesis. sigmaaldrich.com In this classical approach, protected amino acids and peptide fragments are coupled in a suitable solvent system. O-tert-Butyl-L-serine tert-butyl ester hydrochloride is a derivative specifically suited for these methods. sigmaaldrich.com Research has demonstrated the compatibility of the tert-butyl side-chain protecting group with various coupling reagents and reaction conditions used in solution-phase strategies. This includes its stability during the synthesis of N-methylated peptides and dipeptidyl diazoketones, where other protecting groups might be labile.

The incorporation of O-tert-Butyl-L-serine is a key strategy in the synthesis of modified peptides with improved biological properties. cymitquimica.comchemimpex.com By protecting the serine hydroxyl group, chemists can selectively modify other parts of the peptide to enhance stability, bioavailability, or target selectivity. chemimpex.comworldscientific.com This is critical in drug development, where peptide-based therapeutics are designed to target specific biological pathways. chemimpex.comnetascientific.com For example, it has been used as a component in the synthesis of MUC1, a T-cell helper peptide for potential use in cancer immunotherapy, and in the total synthesis of the antibiotic daptomycin. lookchem.comsigmaaldrich.com The modification of peptides with unnatural amino acids, facilitated by protected building blocks like O-tert-Butyl-L-serine, can also render them resistant to enzymatic degradation in the body. mdpi.com

The synthesis of structurally complex peptides, such as cyclic peptides, glycopeptides, and lipopeptides, relies heavily on orthogonally protected amino acids like O-tert-Butyl-L-serine. fishersci.atthermofisher.com Its derivatives are used in the synthesis of tailed cyclic RGD peptides, where the protecting group prevents unwanted side reactions that could disrupt the cyclization process. fishersci.atfishersci.at The compound is also a crucial starting material for creating even more complex, non-natural structures. For instance, N-carbobenzoxy-O-tert-butyl-L-serine was used in the stereoselective synthesis of a lactam-based β-turn inducer, a constrained dipeptide mimic designed to enforce a specific secondary structure in a peptide backbone. worldscientific.com This level of structural control is vital for designing peptides with precise three-dimensional shapes required for potent biological activity. lookchem.comchemimpex.com

Table 2: Examples of Complex Peptides Synthesized Using O-tert-Butyl-L-serine Derivatives

Peptide/Structure Type Specific Example Role of O-tert-Butyl-L-serine Reference
Antibiotic Daptomycin Reagent in total synthesis, enabling chemoselective serine ligation for cyclization. lookchem.comsigmaaldrich.com
Immunotherapy Peptide MUC1 T-cell helper peptide Used as a component in the fragment condensation synthesis. lookchem.comsigmaaldrich.com
Cyclic Peptides Tailed cyclic RGD peptides Prevents glutarimide formation during synthesis. fishersci.atfishersci.at
Dipeptide Mimic Lactam-based β-turn inducer Starting material for the multi-step synthesis of the constrained structure. worldscientific.com
Cellular Proteins Ubiquitin and diubiquitin Utilized in the linear solid-phase peptide synthesis of these proteins. lookchem.comsigmaaldrich.com

Contributions to Protein Engineering and Modification

Beyond peptide synthesis, O-tert-Butyl-L-serine derivatives are valuable tools in protein engineering. chemimpex.comchemimpex.com This field aims to modify the structure of existing proteins to create novel functions, enhance stability, or improve activity. By incorporating O-tert-Butyl-L-serine, researchers can introduce a protected serine residue that can be deprotected at a later stage for site-specific modification. chemimpex.com This allows for the attachment of other molecules, such as fluorescent labels or polymers, to precise locations within a protein structure, aiding in the study of protein function and interactions. netascientific.com

A key goal of protein engineering is to improve the stability and activity of proteins for biotechnological and therapeutic applications. chemimpex.com The incorporation of protected amino acids like O-tert-Butyl-L-serine can contribute to this goal. chemimpex.com The tert-butyl group itself can influence the local environment within a protein; its hydrophobicity and steric bulk can modulate interactions within hydrophobic pockets, potentially enhancing thermal stability. More importantly, it provides a handle for introducing specific functional groups that can form new intramolecular interactions, thereby stabilizing the protein's folded structure or fine-tuning its catalytic activity. chemimpex.comchemimpex.com

Studies of Protein Interactions and Dynamics

The study of how proteins interact with each other and change shape over time is crucial for understanding biological processes. Derivatives of O-tert-Butyl-L-serine are valuable tools in this field, aiding in the synthesis of modified peptides and proteins that can be used to probe these complex events. chemimpex.comchemimpex.com These synthetic molecules can mimic natural proteins while incorporating specific labels or structural changes that make them easier to study. chemimpex.com

Researchers utilize these modified amino acids to create peptides for use in analytical techniques that shed light on molecular behavior in intricate biological systems. chemimpex.com For instance, the introduction of specialized amino acids, such as perfluoro-tert-butyl homoserine (a related aliphatic amino acid), allows for the use of sensitive techniques like 19F Nuclear Magnetic Resonance (NMR) to detect protein-protein interactions at low, biologically relevant concentrations. nih.gov This approach has been successfully used to study the interaction between the estrogen receptor and its coactivator proteins, demonstrating that such modified amino acids can be incorporated into recognition sites without completely disrupting the binding event. nih.gov

Table 1: Application of Serine Derivatives in Studying Protein Interactions

Research Area Technique/Method Key Finding/Application Source(s)
Protein-Protein Interaction Incorporation of perfluoro-tert-butyl amino acids Allows for sensitive detection of protein interactions by 19F NMR at low concentrations. nih.gov nih.gov
Protein Dynamics Use of modified peptides in analytical chemistry Provides insights into the molecular behavior and dynamics of proteins within complex biological systems. chemimpex.com chemimpex.com
Protein Function Synthesis of modified proteins Enables the study of how specific modifications affect protein interactions and functions, which is vital for understanding diseases. chemimpex.com chemimpex.com

Site-Specific Modification of Serine Residues in Proteins

The ability to modify a protein at a single, specific site is a powerful tool in chemical biology. It allows scientists to install probes, introduce post-translational modifications (PTMs), or alter the protein's function in a controlled manner. researchgate.net The hydroxyl group on the side chain of serine is a key target for such modifications. acs.org Using O-tert-butyl protected serine derivatives during peptide synthesis ensures that the serine's hydroxyl group is unreactive until the protecting group is intentionally removed, allowing for precise, site-specific chemical changes. chemimpex.comchemimpex.com

This strategy is foundational to protein engineering, where modifying serine residues can enhance a protein's stability or activity for biotechnological applications. chemimpex.comchemimpex.com A sophisticated, three-step method for achieving site-specific modification involves first incorporating O-phosphoserine into a protein, then converting it to the highly reactive dehydroalanine (B155165) (Dha). nih.gov This Dha residue can then be coupled with various molecules, enabling the installation of authentic PTMs. While this specific method starts with a phosphoserine, the principle of using a modifiable serine precursor is central. The protection offered by the tert-butyl group in direct synthesis approaches provides an alternative, direct route to controlling serine reactivity.

Table 2: Strategies for Site-Specific Modification Involving Serine

Strategy Description Purpose Source(s)
Protecting Group Chemistry Use of Fmoc-O-tert-butyl-L-serine in solid-phase peptide synthesis (SPPS). Protects the serine hydroxyl group, allowing other parts of the peptide to be modified selectively. chemimpex.com chemimpex.com
Protein Engineering Introduction of modified serine residues into protein structures. To enhance protein stability and functionality for various biotechnological uses. chemimpex.comchemimpex.com chemimpex.comchemimpex.com
Chemoenzymatic Synthesis Use of O-tert-butyl-l-serine methyl ester in polymerization. Allows for the synthesis of protected polyserine which can be deprotected for subsequent modification. acs.org acs.org

Development of Peptide-Based Therapeutics

Peptides are increasingly important as therapeutic agents due to their high specificity and potency. O-tert-Butyl-L-serine and its derivatives, particularly Fmoc-O-tert-butyl-L-serine, are indispensable in the synthesis of these complex molecules. chemimpex.comchemimpex.com The precise control over the peptide sequence afforded by these building blocks is crucial for designing drugs that target specific biological pathways. netascientific.comchemimpex.com By preventing unwanted reactions at the serine hydroxyl group, these protected amino acids ensure the final peptide is synthesized with high purity and the correct structure, which is essential for its therapeutic function. chemimpex.com The process of peptide lipidation, which can improve a drug's pharmacological properties, also utilizes protected amino acids like O-tert-butyl-L-serine to construct the initial peptide chain before modification. nih.gov

Design of Enzyme Inhibitors

Enzymes are critical drug targets, and inhibitors that block their activity are a major class of medicines. Serine proteases, in particular, are implicated in a wide range of diseases, making them important targets for inhibitor development. uq.edu.aumdpi.com O-tert-Butyl-L-serine and its derivatives serve as key building blocks in the synthesis of peptide-based compounds and peptidomimetics designed to inhibit these enzymes. chemimpex.com

For example, research into inhibitors for the SARS coronavirus 3CL protease involved the synthesis of novel serine derivatives. nih.gov The process began with Fmoc-L-Ser(tBu)-OH, which was coupled to other chemical moieties. The tert-butyl group was later removed to yield the final alcohol, which was essential for the inhibitor's structure. nih.gov Similarly, in the development of inhibitors for other trypsin-like serine proteases such as uPA and TMPRSS2, O-tert-butyl (OtBu) protecting groups were used during the synthesis of peptidomimetic inhibitors. mdpi.com This highlights the compound's role in creating complex molecules that can selectively block enzyme activity. chemimpex.comchemimpex.com

Drug Design and Development, including Cancer Therapy

The versatility of O-tert-Butyl-L-serine makes it a valuable component in drug discovery, with notable applications in cancer therapy. chemimpex.com Researchers use this compound to synthesize peptide-based drugs designed to interact with specific biological targets involved in cancer progression. chemimpex.comnetascientific.com

One significant application is in the field of immunotherapy. Fmoc-O-tert-Butyl-L-serine is used in the preparation of MUC1, a T-cell helper peptide. lookchem.com Such peptides can stimulate the immune system to recognize and attack tumor cells, forming the basis of cancer vaccines and immunotherapies. lookchem.com Another advanced application is the creation of dual-drug conjugates for prostate cancer. In one study, Fmoc-O-tert-butyl-L-serine was used in the solid-phase synthesis of a peptide sequence specifically cleaved by prostate-specific antigen (PSA). nih.gov This peptide acts as a linker, connecting two different drug molecules in a single conjugate designed to target and treat prostate cancer cells. nih.gov

Table 3: Applications of O-tert-Butyl-L-serine in Cancer Therapy Research

Application Area Specific Use Therapeutic Goal Source(s)
Immunotherapy Component in the synthesis of the MUC1 T-cell helper peptide. To stimulate an immune response against cancer cells. lookchem.com lookchem.com
Targeted Drug Conjugates Building block for a PSA-cleavable peptide linker in a dual-drug conjugate. To deliver cytotoxic agents specifically to prostate cancer cells. nih.gov nih.gov

Targeted Drug Delivery Systems

Delivering a drug directly to its site of action can increase efficacy and reduce side effects. O-tert-Butyl-L-serine and its derivatives are instrumental in developing sophisticated drug delivery systems. netascientific.comchemimpex.com They are used to synthesize peptides and polymers that can self-assemble into nanoparticles or micelles, which encapsulate and transport drugs to specific tissues or cells. lookchem.com

The ability to protect the serine hydroxyl group allows for the creation of peptide-based materials with tailored properties, such as biocompatibility and stimuli-responsive behavior, which are ideal for advanced drug delivery. lookchem.com For example, researchers have synthesized amphiphilic block copolymers, such as poly(l-phenylalanine)-b-poly(l-serine), by first polymerizing the O-tert-butyl-l-serine-N-carboxyanhydride monomer. nih.gov After deprotection, these polymers can self-assemble into micelles capable of carrying drugs, demonstrating a potential pathway for tumor-targeted delivery. nih.gov This compound is also used in bioconjugation processes that attach biomolecules to other surfaces or molecules, a key step in creating targeted delivery vehicles. chemimpex.comnetascientific.com

Advanced Research in Biochemical and Biomedical Fields

Investigation of Enzyme Mechanisms and Protein-Ligand Interactions

O-tert-Butyl-L-serine is an important compound for researchers studying biochemical pathways and molecular interactions. chemimpex.com Its unique structure is leveraged to probe the function of enzymes and the nature of interactions between proteins and ligands.

In the field of enzymology, this derivative is used in the development of enzyme inhibitors. chemimpex.com The bulky tert-butyl group provides steric hindrance, which can be used to investigate the spatial constraints of an enzyme's active site. chemimpex.com By incorporating O-tert-Butyl-L-serine into a peptide sequence that mimics an enzyme's natural substrate, scientists can study how the enzyme binds to and processes its target. The steric bulk of the tert-butyl group can affect the binding affinity and catalytic activity, providing valuable insights into the enzyme's mechanism.

Furthermore, the compound is utilized to understand protein-ligand interactions, which is fundamental to drug discovery. nbinno.comchemimpex.com The tert-butyl group alters the electronic and steric environment of the serine residue, which in turn influences how a molecule containing this residue interacts with its biological target. nbinno.com Researchers can synthesize analogues of bioactive peptides with and without this modification to conduct structure-activity relationship (SAR) studies. These studies help to delineate the specific chemical features required for a molecule's biological activity, such as target binding affinity and metabolic stability, aiding in the rational design of new therapeutic agents. nbinno.comnbinno.com

Research AreaApplication of O-tert-Butyl-L-serineInsights Gained
Enzyme Mechanisms Development of enzyme inhibitors; incorporation into substrate mimics. chemimpex.comUnderstanding of active site topology and spatial constraints.
Protein-Ligand Interactions Synthesis of peptide analogues for Structure-Activity Relationship (SAR) studies. nbinno.comDelineation of molecular features affecting binding affinity and stability. nbinno.comnbinno.com
Biochemical Research A tool in studying enzyme kinetics and molecular interactions. chemimpex.comnbinno.comContributes to the development of innovative therapeutic strategies. chemimpex.com

Applications in Biotechnology and Bioconjugation

The versatility of O-tert-Butyl-L-serine and its N-protected forms, such as Fmoc-O-tert-butyl-L-serine, makes it a cornerstone of modern biotechnology and bioconjugation techniques. chemimpex.comchemimpex.com Its primary role is as a protected amino acid building block in the synthesis of peptides and the modification of proteins. chemimpex.compeptide.com

In diagnostics and therapeutics, the immobilization of biomolecules onto solid surfaces is a critical step. The Fmoc-protected derivative, Fmoc-O-tert-butyl-L-serine, is used to facilitate this process. chemimpex.com Bioconjugation chemistry allows for the covalent attachment of peptides, proteins, or other biomolecules to surfaces like microarrays, nanoparticles, or biosensors. This attachment can enhance the efficacy of diagnostic tools by concentrating capture agents on a surface or be used in the development of targeted therapeutic delivery systems. chemimpex.com

While O-tert-Butyl-L-serine is not typically used directly in the fermentative production of recombinant proteins in host systems like E. coli, it is a fundamental component in the chemical synthesis of peptides and small proteins. nbinno.comchemimpex.com This process, known as solid-phase peptide synthesis (SPPS), allows for the precise, residue-by-residue construction of a peptide chain. The tert-butyl group on the serine side chain prevents unwanted chemical reactions during the synthesis process. nbinno.comnbinno.com It remains stable during the peptide coupling steps but is easily removed under acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage and deprotection stage. nbinno.compeptide.com This controlled deprotection is crucial for achieving high yields and purity of the final synthetic protein or peptide product. nbinno.com

O-tert-Butyl-L-serine is a key building block in the development of peptide-based therapeutics and other bioactive molecules. chemimpex.comchemimpex.com Its use in peptide synthesis allows for the creation of custom peptides with modified properties for use in therapeutics, diagnostics, and biochemical research. nbinno.comnbinno.com By incorporating this protected amino acid, researchers can enhance the stability, selectivity, and bioactivity of synthetic peptides. chemimpex.com This is particularly valuable in drug development, where peptides are designed to target specific biological pathways or protein interactions. nbinno.comchemimpex.com The modification can influence pharmacological properties, including membrane permeability and resistance to enzymatic degradation, thereby improving the therapeutic potential of the peptide. nbinno.com

Biotechnological ApplicationRole of O-tert-Butyl-L-serine DerivativeOutcome
Bioconjugation Facilitates the attachment of biomolecules to surfaces. chemimpex.comEnhanced efficacy of diagnostics and therapeutics. chemimpex.com
Peptide Synthesis (SPPS) Acts as a protected building block for serine residues. nbinno.comnbinno.comEnsures high purity and yield of synthetic peptides and proteins. nbinno.com
Drug Development Used to create modified peptides with improved properties. chemimpex.comchemimpex.comDevelopment of bioactive peptides with enhanced stability and selectivity. nbinno.comchemimpex.com

Exploration in Materials Science and Biomaterials Development

The application of amino acid derivatives is expanding beyond biochemistry into materials science, where they are used to create novel biomaterials and functional structures. O-tert-Butyl-L-serine and its derivatives are being explored for their ability to form self-assembling materials.

Research has shown that N-terminally protected derivatives like Fmoc-O-tert-butyl-L-serine can self-assemble into complex, ordered structures. chemrxiv.org These self-assembly processes are of great interest in materials science and nanotechnology for their potential to create biocompatible materials for tissue engineering, sensor design, and biomedical engineering. chemrxiv.org Studies have demonstrated that Fmoc-O-tert-butyl-L-serine can form different morphologies, such as flower-like assemblies at lower concentrations that transition into long, rod-like structures at higher concentrations. chemrxiv.org This ability to control morphology based on environmental conditions like concentration and temperature opens the door to designing "smart" biomaterials with tunable properties.

Furthermore, O-tert-Butyl-L-serine serves as a monomer for the synthesis of polymers. The creation of poly-O-tert-butyl-L-serine represents a direct application in synthesizing peptide-based materials. nih.gov After polymerization, the tert-butyl groups can be removed to yield poly-L-serine, a water-soluble polypeptide with a wide range of potential applications in drug delivery and biomedical coatings.

Development of Novel Biomaterials for Tissue Engineering and Drug Delivery

The unique chemical architecture of O-tert-Butyl-L-serine renders it a valuable precursor in the synthesis of advanced biomaterials with significant potential in tissue engineering and drug delivery. The presence of the tert-butyl group provides steric hindrance and alters the polarity of the serine side chain, which can be strategically exploited to control the physicochemical properties of resulting polymers. These polymers, derived from O-tert-Butyl-L-serine, are at the forefront of research for creating biocompatible and functional materials for biomedical applications.

In the realm of tissue engineering, O-tert-Butyl-L-serine is instrumental in the production of polyscrine-based hydrogels. A notable advancement is the synthesis of poly-DL-serine diacrylamide (PSerDA) from O-tert-butyl-DL-serine. nih.gov This process yields hydrogel precursors that, once polymerized, form materials designed to resist the foreign-body response (FBR), a common complication with implantable medical devices. nih.gov The resulting PSer hydrogels have demonstrated a significant reduction in inflammatory responses and collagen encapsulation in preclinical models, outperforming traditional biomaterials like poly(ethyleneglycol) (PEG) hydrogels. nih.gov The design of these materials is inspired by the low immunogenicity of silk sericin, which has a high L-serine content. nih.gov The use of O-tert-Butyl-L-serine as a starting material is crucial for achieving the desired polymer structure and properties that lead to this enhanced biocompatibility.

The properties of these novel biomaterials can be tailored by controlling the molecular weight and composition of the polymers during synthesis. The table below summarizes key parameters of PSerDA synthesized from O-tert-Butyl-DL-serine.

PropertyPSerDA-3300PSerDA-8600
Number Average Molecular Weight (Mn) 3300 Da8600 Da
Degree of Polymerization (DP) 3697
Dispersity (Đ) 1.121.18
Data derived from studies on poly-DL-serine diacrylamide synthesis. nih.gov

In the context of drug delivery, the incorporation of O-tert-Butyl-L-serine into larger molecules can significantly influence their pharmacological profiles. The tert-butyl group can enhance the metabolic stability and bioavailability of therapeutic agents. nbinno.comnbinno.com By modifying peptides and other bioactive molecules with this compound, researchers can fine-tune their properties to improve their efficacy and delivery to target sites. The enhanced stability provided by the tert-butyl group is a key factor in designing more robust and effective drug delivery systems. nbinno.comnbinno.com

Computational and Theoretical Studies

While specific computational and theoretical studies focusing exclusively on O-tert-Butyl-L-serine are not extensively documented in publicly available literature, the principles of computational chemistry can be applied to understand its molecular behavior. The introduction of the bulky tert-butyl group to the L-serine side chain is expected to have significant effects on its conformational freedom, electronic properties, and interaction potential.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules. For O-tert-Butyl-L-serine, MD simulations would likely reveal that the large tert-butyl group imposes significant steric constraints on the rotation of the side-chain dihedral angles (χ1 and χ2). This would lead to a more restricted set of preferred conformations compared to the parent L-serine amino acid.

The conformational analysis of related protected amino acids, such as Fmoc-O-tert-butyl-L-serine, has been investigated in the context of self-assembly, where the protected amino acid forms distinct supramolecular structures like spheres and rods depending on concentration and temperature. chemrxiv.org This suggests that the tert-butyl group plays a crucial role in dictating intermolecular interactions and the resulting morphologies. Computational studies on L-serine itself have identified numerous stable conformers, and it is anticipated that the tert-butyl ether modification would alter the relative energies of these conformers, favoring those that minimize steric clash.

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. For O-tert-Butyl-L-serine, DFT calculations could provide insights into how the tert-butyl group influences the molecule's reactivity. The electron-donating nature of the alkyl group would likely increase the electron density on the side-chain oxygen atom, potentially affecting its hydrogen bonding capabilities and nucleophilicity.

DFT studies on the parent molecule, L-serine, have been conducted to evaluate its chemical reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness. semanticscholar.orgsciforum.netresearchgate.net These studies indicate that serine possesses a high ionization potential and is considered a "hard" molecule. semanticscholar.orgsciforum.netresearchgate.net The introduction of the tert-butyl group would be expected to modulate these properties. For instance, the inductive effect of the tert-butyl group could lower the ionization potential, making the molecule more susceptible to oxidation.

A comparative table of calculated global reactivity parameters for L-serine is presented below. It is anticipated that similar calculations for O-tert-Butyl-L-serine would show shifts in these values due to the electronic effects of the tert-butyl group.

ParameterL-Serine (in Vacuum)L-Serine (in Water)
EHOMO (eV) -6.21-6.04
ELUMO (eV) 0.740.79
Energy Gap (ΔE, eV) 6.956.83
Ionization Potential (I, eV) 6.216.04
Electron Affinity (A, eV) -0.74-0.79
Chemical Hardness (η, eV) 3.4753.41
Data derived from DFT calculations on L-serine. semanticscholar.orgsciforum.net

Computational methods are also used to predict the bioactivity of molecules and their binding interactions with proteins. The tert-butyl group in O-tert-Butyl-L-serine significantly increases the lipophilicity of the serine side chain. This modification can have a profound impact on how a peptide or small molecule containing this residue interacts with a biological target.

In the context of ligand-protein binding, the bulky and hydrophobic nature of the tert-butyl group can be advantageous. It can occupy hydrophobic pockets within a protein's binding site, potentially leading to stronger binding affinities. Molecular docking simulations could be used to predict the binding poses of peptides containing O-tert-Butyl-L-serine within a receptor active site. These simulations would likely show that the tert-butyl group orients itself to maximize favorable van der Waals interactions with nonpolar residues of the protein.

The influence of the tert-butyl group on the steric and electronic environment of the serine residue is a key factor that researchers can leverage to fine-tune the pharmacological properties of drug candidates, including their binding affinity and metabolic stability. nbinno.comnbinno.com While direct computational predictions of bioactivity for O-tert-Butyl-L-serine are not widely reported, its structural features strongly suggest its utility in rational drug design, where modifying a lead compound with this protected amino acid could enhance its interaction with a target protein.

Analytical and Characterization Techniques in Research

Spectroscopic Analysis (e.g., NMR, IR, MS)

Spectroscopic techniques are fundamental in confirming the molecular structure of O-tert-Butyl-L-serine and its derivatives.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in O-tert-Butyl-L-serine. The IR spectrum is expected to show characteristic absorption bands for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and the C-O-C ether linkage of the tert-butyl group. vwr.com The presence of a strong peak in the amide I region (1600–1700 cm⁻¹) is indicative of the stretching vibration of the amide carbonyl group in related poly(O-tert-butyl L-serine) structures. acs.orgacs.org A peak top region at 1620–1640 cm⁻¹ can be assigned to a β-sheet structure in polymers derived from this amino acid. acs.org

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of O-tert-Butyl-L-serine, confirming its elemental composition. The mass spectrum of O-tert-Butyl-L-serine methyl ester hydrochloride provides evidence of the molecular ion and characteristic fragment ions, which aids in structural verification. chemicalbook.com

Interactive Data Table: Spectroscopic Data for O-tert-Butyl-L-serine and its Derivatives

Technique Compound Observed Features/Data Reference
1H NMRO-tert-Butyl-L-serine methyl ester hydrochlorideProvides proton framework information. chemicalbook.com
13C NMRO-tert-Butyl-L-serineReveals distinct carbon signals. nih.gov
IRO-tert-Butyl-L-serineConfirms functional groups (N-H, O-H, C=O, C-O-C). vwr.com
MSO-tert-Butyl-L-serine methyl ester hydrochlorideDetermines molecular weight and fragmentation. chemicalbook.com

Chromatographic Methods (e.g., HPLC, Chiral HPLC)

Chromatographic techniques are indispensable for assessing the purity and enantiomeric integrity of O-tert-Butyl-L-serine.

High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of O-tert-Butyl-L-serine. Purity levels of ≥96.0% to ≥98.0% are commonly reported by suppliers, as determined by HPLC analysis. vwr.comavantorsciences.comavantorsciences.comthermofisher.comtcichemicals.com For derivatives like Fmoc-O-tert-butyl-L-serine, purity is also confirmed by HPLC, often reaching ≥98.0%. avantorsciences.comsigmaaldrich.com

Chiral HPLC is specifically used to separate and quantify the enantiomers (L- and D-isomers) of O-tert-Butyl-L-serine, which is critical as only the L-isomer is typically desired for peptide synthesis. Crown-ether chiral stationary phases (CSPs) have proven effective for the separation of D- and L-amino acid enantiomers. chromatographyonline.com The development of methods for the chiral separation of various side-chain protected amino acids, including O-tert-butyl-DL-serine, has been a focus of research. google.com These methods often involve derivatization to enhance separation and detection. For example, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) and N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys) allows for the separation of serine enantiomers by reversed-phase HPLC with fluorescence detection. akjournals.comresearchgate.netresearchgate.net The use of polysaccharide-based chiral stationary phases in reversed-phase mode has also been developed for the enantioseparation of serine derivatives. researchgate.net

Interactive Data Table: Chromatographic Data for O-tert-Butyl-L-serine and its Derivatives

Method Compound Purity/Resolution Reference
HPLCO-tert-Butyl-L-serine≥96.0% - >97.0% vwr.comavantorsciences.comtcichemicals.com
HPLCFmoc-O-tert-butyl-L-serine≥98.0% avantorsciences.comsigmaaldrich.com
Chiral HPLCO-tert-butyl-DL-serineBaseline enantiomeric resolution achieved. chromatographyonline.comgoogle.com
Chiral HPLCSerine enantiomers (as derivatives)Resolution values > 2.14. researchgate.net

Optical Rotation Measurements

Optical rotation is a key physical property that confirms the chiral identity of O-tert-Butyl-L-serine. As an L-amino acid derivative, it is expected to rotate plane-polarized light in a specific direction. The specific optical rotation ([α]D) is a standardized measure of this property. For O-tert-Butyl-L-serine, reported values for specific rotation are typically in the range of -15.5° to -17.5° (c=1, H₂O, at 20°C and 589 nm). vwr.comavantorsciences.comtcichemicals.com Another source reports a value of -16° (c=1 in water). vwr.com For the protected derivative, Fmoc-O-tert-butyl-L-serine, the specific rotation is reported as +22.0 to +27.0 deg (c=1, EtOAc). avantorsciences.comchemimpex.com These measurements are crucial for quality control and for ensuring that the correct enantiomer is being used in subsequent synthetic steps.

Interactive Data Table: Optical Rotation Data for O-tert-Butyl-L-serine and its Derivatives

Compound Specific Rotation [α]D Conditions Reference
O-tert-Butyl-L-serine-15.5° to -17.5°c=1, H₂O, 20°C, 589 nm vwr.comavantorsciences.comtcichemicals.com
O-tert-Butyl-L-serine-16°c=1 in water vwr.com
Fmoc-O-tert-butyl-L-serine+22.0 to +27.0°c=1, EtOAc avantorsciences.comchemimpex.com

Q & A

How can researchers optimize the synthetic yield of O-tert-Butyl-L-serine while minimizing side reactions?

Basic Research Question
Methodological Answer:

  • Key Variables : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of tert-butylation agents (e.g., Boc₂O).
  • Analytical Tools : Monitor reaction progress via <sup>1</sup>H NMR to detect intermediates and byproducts . Use HPLC to quantify enantiomeric purity (reported >97% in ).
  • Literature Alignment : Compare with tert-butyl-protected amino acid syntheses (e.g., O-tert-Butyl-L-tyrosine, ).
  • Data Table :
ParameterOptimal ConditionObserved Yield (%)Purity (HPLC)
Temperature0–5°C78–82>97%
SolventDMF7595%
Stoichiometry (Boc₂O)1.2 equiv85>97%

What spectroscopic techniques are most reliable for characterizing O-tert-Butyl-L-serine, and how should data interpretation address structural ambiguities?

Basic Research Question
Methodological Answer:

  • Primary Techniques :
    • <sup>13</sup>C NMR : Confirm tert-butyl group presence (δ 27–29 ppm for C(CH₃)₃) .
    • Optical Rotation : Verify enantiopurity (α²⁰D = -10±1°, c = 1 in water) .
    • Mass Spectrometry : Validate molecular ion [M+H]<sup>+</sup> (m/z calculated: 190.2).
  • Ambiguity Resolution : Cross-reference with IR (C-O stretch at 1100–1250 cm⁻¹) and compare to unprotected serine derivatives to rule out deprotection .

How does O-tert-Butyl-L-serine’s stability vary under different storage conditions, and what analytical methods detect degradation?

Advanced Research Question
Methodological Answer:

  • Experimental Design :
    • Variables : Temperature (4°C vs. 25°C), humidity, and exposure to light.
    • PICOT Framework :
  • P : O-tert-Butyl-L-serine samples.
  • I : Storage at 4°C (recommended in ).
  • C : Room temperature storage.
  • O : Degradation measured via HPLC area% over 4 weeks.
    • Analytical Methods : Accelerated stability testing (40°C/75% RH) with TLC (silica gel, ethyl acetate eluent) and chiral HPLC .
  • Data Contradiction Analysis : Discrepancies in literature stability data may arise from purity thresholds (e.g., >95% vs. >97%) or solvent residues affecting hydrolysis rates .

What strategies resolve contradictions in reported enantiomeric excess values for O-tert-Butyl-L-serine across studies?

Advanced Research Question
Methodological Answer:

  • Root Causes :
    • Chromatographic Conditions : Column type (chiral vs. reverse-phase) and mobile phase pH.
    • Synthetic Routes : Boc-protection vs. tert-butyl chloride methods may introduce trace impurities.
  • Validation Protocol :
    • Reproduce synthesis using cited protocols (e.g., ).
    • Cross-validate with polarimetry (α²⁰D = -10±1°) and <sup>1</sup>H NMR integration of diastereomeric byproducts.
    • Use racemic standards as internal controls .

How can researchers design kinetic studies to probe the deprotection mechanism of O-tert-Butyl-L-serine under acidic conditions?

Advanced Research Question
Methodological Answer:

  • Mechanistic Probes :
    • Variable pH : Compare rates in HCl (1M) vs. TFA.
    • Isotopic Labeling : Use D₂O to track protonation sites via <sup>1</sup>H NMR.
  • Data Collection :
    • Time-Resolved Monitoring : Quench aliquots at intervals (0, 15, 30, 60 min) and analyze via LC-MS.
    • Activation Energy : Calculate via Arrhenius plots at 25°C, 40°C, and 60°C.
  • Literature Integration : Reference tert-butyl ether cleavage mechanisms in analogous compounds (e.g., tert-butyl esters) .

What precautions are critical when handling O-tert-Butyl-L-serine to ensure experimental reproducibility?

Basic Research Question
Methodological Answer:

  • Key Precautions :
    • Storage : 4°C in desiccated, amber vials (per ).
    • Hygroscopicity : Use anhydrous solvents to prevent hydrolysis.
    • Safety : While specific SDS data is limited, extrapolate from tert-butyl formate (GHS02 flammability; ) for lab safety protocols.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.